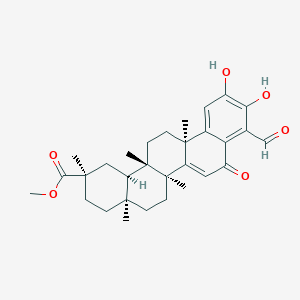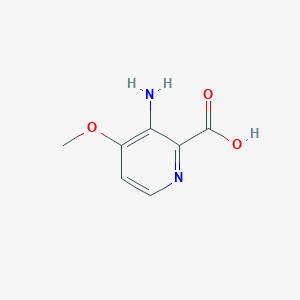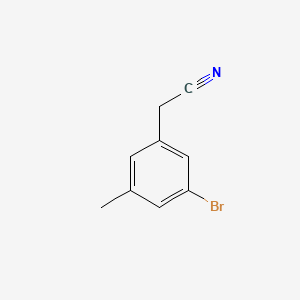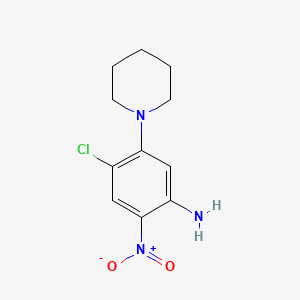
1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid
Descripción general
Descripción
“1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic Acid” is a chemical compound with the molecular formula C14H19NO2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The compound is characterized by a pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure is further characterized by sp3-hybridization, contributing to the stereochemistry of the molecule .Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Properties
Synthesis of Pyrrolidine Lactams : Research by Andrews et al. (2003) presents the synthesis of pyrrolidine lactams, including 1-benzyl-4,4-dimethyl-pyrrolidine-3-carboxylic acid, highlighting the use of acyl iminium ion-mediated condensation in the process. This technique emphasizes the regioselective synthesis of such compounds (Andrews et al., 2003).
Synthesis of Pyrrolo[2,3-b]pyridine Derivatives : Bayomi and Al-rashood (1991) report on the synthesis of 1-benzyl-7-alkyl-2,3-dimethyl-4-oxopyrrolo[2,3-b]pyridine-5-carboxylic acids, demonstrating the compound's role in the creation of potential antimicrobial agents (Bayomi & Al-rashood, 1991).
Co-Crystallization Studies : Chesna et al. (2017) used a zwitterionic form of a similar compound, l-proline, in a study of non-centrosymmetric co-crystallization. This research could provide insights into the crystallization behaviors of related compounds like this compound (Chesna et al., 2017).
Chemical Reactions and Applications
Electrochemical Behavior : Carelli, Cardinali, and Moracci (1980) explored the electrochemical behavior of a structurally similar compound, 1-benzyl-3-carbamoylpyridinium ion, which undergoes an initially reversible one-electron reduction. This research can provide insights into the electrochemical properties of related pyrrolidine derivatives (Carelli et al., 1980).
Reaction with Carboxylic Acids : Hirose and Tanaka (1977) studied the reaction of pyridine bases with carboxylic acids, a fundamental chemical interaction that could be relevant to the behavior of pyrrolidine derivatives in various chemical environments (Hirose & Tanaka, 1977).
Synthesis of Hydrazide-Hydrazones : Singh et al. (2013) discuss the synthesis of a novel hydrazide-hydrazone of pyrrole, which could be related to the synthesis pathways and applications of this compound (Singh et al., 2013).
Metal-Organic Frameworks : Zhao et al. (2020) synthesized a metal-organic framework using a derivative of pyrrolidine-carboxylic acid, demonstrating potential applications in materials science and adsorption processes (Zhao et al., 2020).
Microwave-Accelerated Synthesis : Regourd et al. (2006) provide insights into the microwave-accelerated synthesis of benzyl 3,5-dimethyl-pyrrole-2-carboxylate, a technique that might be applicable to the efficient synthesis of this compound (Regourd et al., 2006).
Kinetic Resolution of Benzylic Alcohols : Shiina et al. (2012) explored the kinetic resolution of benzylic alcohols, which could provide a context for understanding the reactivity of benzylated compounds like this compound (Shiina et al., 2012).
Conversion of Carboxy Group : Oudir et al. (2006) discuss the conversion of a carboxy group into a 4,6-dimethoxy-1,3,5-triazine group, a reaction that might be relevant to the functional group transformations in this compound (Oudir et al., 2006).
Propiedades
IUPAC Name |
1-benzyl-4,4-dimethylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2)10-15(9-12(14)13(16)17)8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHKSZFLQXTQKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3038605.png)





![[2-(Dimethylamino)-2-oxoethoxy]acetic acid](/img/structure/B3038615.png)
![3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methylquinolin-2(1H)-one](/img/structure/B3038616.png)


![2-[(E)-2-phenylethenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3038622.png)

